BenchChemオンラインストアへようこそ!

GW3965

LXR Agonist Selectivity PXR

GW3965 is a nonsteroidal LXRα/β full agonist (EC50 190/30 nM) with a cleaner selectivity profile. Unlike T0901317, it lacks potent PXR agonism, minimizing off-target hepatic steatosis. Orally bioavailable, it induces reverse cholesterol transport (ABCA1) and reduces aortic lesion area by 53% in LDLR-/- mice. Ideal for atherosclerosis, lipid metabolism, and tissue-selective gene regulation studies. Choose GW3965 for LXR-specific in vivo pharmacology with reliable oral dosing.

Molecular Formula C33H31ClF3NO3
Molecular Weight 582.0 g/mol
CAS No. 475207-20-6
Cat. No. B7884259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW3965
CAS475207-20-6
Molecular FormulaC33H31ClF3NO3
Molecular Weight582.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4
InChIInChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40)
InChIKeyNAXSRXHZFIBFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GW3965 (CAS 475207-20-6) Procurement and Differentiation Guide: A Selective, Orally Active LXR Agonist


GW3965 is a synthetic, nonsteroidal liver X receptor (LXR) agonist belonging to the diphenylmethane class [1]. It acts as a full agonist on human LXRα and LXRβ, with EC50 values of 190 nM and 30 nM, respectively, in cell-based reporter gene assays [1]. This compound is characterized by its oral bioavailability and potent induction of reverse cholesterol transport genes, including ABCA1 [1].

Why GW3965 Cannot Be Simply Replaced by Other LXR Agonists Like T0901317 or LXR-623


In-class LXR agonists exhibit significant divergence in selectivity, cofactor recruitment, and in vivo safety profiles, rendering them non-interchangeable. For example, the widely used agonist T0901317 is a potent ligand for the pregnane X receptor (PXR), leading to off-target hepatic steatosis not observed to the same degree with GW3965 [1]. Similarly, newer agonists like LXR-623, while potent, have been discontinued due to central nervous system toxicity [2]. These distinctions underscore the need for precise, compound-specific selection based on experimental goals.

Quantitative Differentiation Evidence for GW3965 Procurement and Selection


GW3965 Exhibits Superior Selectivity Over T0901317: Absence of Potent PXR Cross-Reactivity

GW3965 demonstrates a cleaner selectivity profile compared to the widely used LXR agonist T0901317. While T0901317 is a high-affinity ligand for the pregnane X receptor (PXR) with nanomolar potency, GW3965 does not share this significant off-target activity [1]. T0901317 binds and activates PXR with the same nanomolar potency with which it stimulates LXR activity, inducing PXR target genes like CD36 [1]. In contrast, GW3965 shows only weak cross-reactivity with PXR in a panel of nuclear receptors [2].

LXR Agonist Selectivity PXR

GW3965 Causes Significantly Milder Hepatic Steatosis Than T0901317 In Vivo

GW3965 induces substantially less hepatic lipid accumulation compared to T0901317. Activation of PXR targets by T0901317 leads to dramatic liver steatosis, whereas GW3965 has a much milder effect [1]. In human hepatoma cells, GW3965 is a very weak activator of lipogenic genes (e.g., FAS, SREBP1-c) compared to T0901317 [2]. Consistent with this, in vivo administration of GW3965 does not induce the severe hepatic steatosis and hypertriglyceridemia characteristic of T0901317 treatment [1][2].

Hepatic Steatosis Lipogenesis Safety

GW3965 Demonstrates Potent Antiatherogenic Efficacy In Vivo with Quantified Lesion Reduction

GW3965 exhibits robust atheroprotective effects in murine models. In LDLR−/− mice, 12-week treatment with GW3965 reduced aortic lesion area by 53% in males and 34% in females [1]. A similar reduction of 47% was observed in male apoE−/− mice [1]. This efficacy is achieved through direct vascular actions, including induction of cholesterol transporters ABCA1 and ABCG1 in plaque macrophages [1].

Atherosclerosis In Vivo Efficacy Cardiovascular

GW3965's Potency and Selectivity Profile Differentiates It from Partial Agonists Like 22(R)-Hydroxycholesterol

GW3965 acts as a full agonist on LXR, whereas natural ligands like 22(R)-hydroxycholesterol and other compounds like LN6500 are weak partial agonists [1]. GW3965 induces a conformational state that, unlike pure agonists, enhances both coactivator and corepressor binding, differentiating it from compounds that primarily dissociate corepressors [1]. This partial agonist profile is quantifiably distinct from the weaker induction of coactivator binding seen with 22(R)-hydroxycholesterol and LN6500 [1].

Potency Partial Agonism Cofactor Recruitment

Oral Bioavailability and In Vivo Target Engagement Quantified by 30% HDL-Cholesterol Increase

GW3965 is orally active, with demonstrated in vivo target engagement. Following oral dosing at 10 mg/kg in C57BL/6 mice, GW3965 increased plasma HDL cholesterol concentrations by 30% [1]. This was accompanied by a 7-8 fold increase in the expression of the reverse cholesterol transporter ABCA1 in the small intestine and peripheral macrophages [1].

Oral Bioavailability In Vivo Efficacy Pharmacokinetics

GW3965 Applications in Preclinical Research: Best Practices and Scenarios


Studying LXR-Mediated Reverse Cholesterol Transport and Atheroprotection In Vivo

GW3965 is a well-validated tool for investigating LXR-dependent reverse cholesterol transport and its impact on atherosclerosis. Its robust, quantified reduction in aortic lesion area (53% in male LDLR-/- mice, 34% in female LDLR-/- mice, and 47% in male apoE-/- mice) provides a clear benchmark for efficacy in these models [1]. This makes it suitable for preclinical studies aimed at validating novel atheroprotective mechanisms or combination therapies.

Investigating LXR-Specific Metabolic Effects Without Confounding PXR-Mediated Hepatic Steatosis

For research focused on LXR's role in hepatic and systemic lipid metabolism, GW3965 offers a significant advantage over T0901317 due to its cleaner selectivity profile. The lack of potent PXR agonism and the resulting milder hepatic steatosis allow for more precise attribution of observed metabolic changes to LXR activation [1][2]. This is critical for studies seeking to dissect LXR-specific pathways from xenobiotic responses.

Evaluating LXR Agonists in Oral Dosing Regimens for Preclinical Models

GW3965's established oral bioavailability and in vivo target engagement (e.g., 30% increase in plasma HDL-C at 10 mg/kg in mice) make it a reliable positive control or test compound for oral dosing studies [1]. It is appropriate for experiments requiring systemic LXR activation via convenient oral administration.

Probing Differential Cofactor Recruitment and Partial Agonism Mechanisms

GW3965's unique partial agonist profile, characterized by enhanced binding of both coactivators and corepressors, distinguishes it from full agonists and weaker partial agonists like 22(R)-hydroxycholesterol [1]. This makes it a valuable probe for studying the molecular basis of tissue-selective gene regulation by LXR and for screening novel modulators in biochemical cofactor recruitment assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW3965

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.